molecular formula C17H36O3Si2 B104268 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol CAS No. 173327-56-5

1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol

Cat. No. B104268
M. Wt: 344.6 g/mol
InChI Key: PKQWAYXCCNEHEU-LSDHHAIUSA-N
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Description

The compound "1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol" is a derivative of furanoid glycals, which are a class of compounds that have been studied for their potential use in various synthetic applications. These compounds are structurally characterized by the absence of a hydroxyl group at the anomeric position, which is replaced by a double bond between the first and fourth carbon atoms, making them anhydro sugars. The specific compound is not directly mentioned in the provided papers, but its related compounds and synthesis methods are discussed, providing valuable insights into its potential characteristics and applications .

Synthesis Analysis

The synthesis of related furanoid glycals typically involves reductive methods from corresponding furanoid glycosyl halides. For instance, the synthesis of 3,5-di-O-substituted 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol from D-ribose is achieved by using protected sugars that allow the introduction of a halide at the anomeric position . Similarly, the synthesis of 1,5-anhydro-hex-2-enitol, which shares structural similarities with the compound of interest, is performed using a reductive approach with sodium cyanoborohydride/hydrogen chloride . These methods suggest that the synthesis of the compound would likely involve similar reductive steps and protection strategies.

Molecular Structure Analysis

The molecular structure of furanoid glycals is characterized by the anhydro formation, which results in a double bond between the first and fourth carbon atoms. This structural feature is crucial for the reactivity and subsequent transformations of these compounds. X-ray crystallography has been used to determine the structure of related compounds, such as 1,5-anhydro-hex-2-enitol, which adopts an OH5-conformation in its crystalline form . This information provides a basis for understanding the three-dimensional arrangement of atoms in the compound of interest.

Chemical Reactions Analysis

Furanoid glycals are known to be reactive and can undergo various chemical transformations. For example, esters of 1,4-anhydro-L-erythro-pent-1-enitol can isomerize to give 3-deoxypent-2-enofuranoses and react in ethanolic solution to produce anomeric mixtures of ethyl 3-deoxypent-2-enofuranosides . These reactions demonstrate the potential of furanoid glycals to participate in a range of chemical processes, which could be applicable to the compound of interest as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of furanoid glycals are influenced by their molecular structure. The presence of the anhydro group and the double bond imparts certain reactivity patterns to these compounds. While the specific physical properties of "1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol" are not detailed in the provided papers, the reactivity of similar compounds suggests that it would be sensitive to conditions that promote isomerization or addition reactions . The presence of silyl protecting groups also indicates that the compound would be stable under certain conditions, but reactive towards desilylation or further functionalization.

Scientific Research Applications

Cycloaddition Reactions

1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol is utilized in cycloaddition reactions, as demonstrated by the synthesis of bicyclic adducts through cycloaddition of trichloroacetyl isocyanate to glycals. This process yields a mixture of [2+2] and [4+2] cycloadducts, with the isocyanate entering the glycal molecule stereospecifically anti with respect to the C-3 substituent. This method provides a pathway to synthesize stable β-lactams and water-soluble 2-carboxy-2-deoxypento- and -hexo-pyranosylaminolactams with unique bicyclic sugar structures (Chmielewski & Kałuża, 1987).

Synthesis of Glycal Auxiliaries

The compound serves as a precursor in the synthesis of glycal auxiliaries, which are crucial intermediates in the synthesis of complex carbohydrates. A notable example is the synthesis of 3-O-allyl-1,4-anhydro-5-O-tert-butyldiphenylsilyl-2-deoxy-D-erythro-pent-1-enitol, highlighting the compound's role in facilitating the construction of glycal structures for further chemical transformations (Aly & Pedersen, 2005).

Reactivity and Transformation Studies

Studies on the reactivity and transformation of such compounds in various chemical environments provide insights into their stability and potential for creating novel chemical entities. For instance, the transformation mechanism of related glycals in aqueous solutions has been investigated, offering valuable information on the behavior of these compounds under different conditions and their potential applications in synthesis (Madaj et al., 1995).

Electrophilic Addition Reactions

The compound is involved in electrophilic addition reactions, such as the face-selective electrophilic addition to derivatives of the compound, leading to new C-C bond-forming methods at the anomeric position. This highlights its utility in constructing complex molecular architectures, particularly in the field of nucleoside synthesis (Haraguchi et al., 1995).

Safety And Hazards

This compound is intended for research and development use only and is not for medicinal, household, or other use .

properties

IUPAC Name

tert-butyl-[[(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydrofuran-2-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O3Si2/c1-16(2,3)21(7,8)19-13-15-14(11-12-18-15)20-22(9,10)17(4,5)6/h11-12,14-15H,13H2,1-10H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQWAYXCCNEHEU-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C=CO1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C=CO1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473894
Record name 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol

CAS RN

173327-56-5
Record name 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol
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